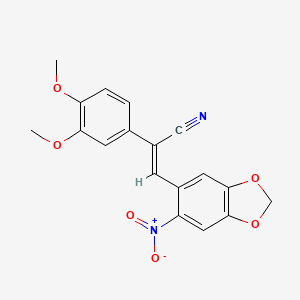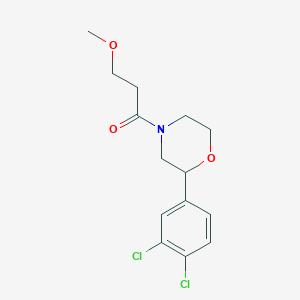![molecular formula C19H21ClN2O2 B5377131 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine](/img/structure/B5377131.png)
1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine, also known as CB-154, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine is not fully understood. However, it has been proposed that 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine has also been shown to inhibit the activity of COX-2 and reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce G1 phase cell cycle arrest and inhibit cell proliferation in cancer cells. 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, such as IL-10.
Avantages Et Limitations Des Expériences En Laboratoire
1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine has several advantages for lab experiments. It exhibits potent antitumor activity against various cancer cell lines, making it a valuable tool for studying cancer biology. 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine also possesses anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. However, 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. Therefore, further studies are needed to determine the optimal dosage and administration route for 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine.
Orientations Futures
There are several future directions for 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine research. First, more studies are needed to determine the optimal dosage and administration route for 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine. Second, the pharmacokinetic and pharmacodynamic properties of 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine need to be fully characterized to determine its safety and efficacy in vivo. Third, 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine can be used as a lead compound to develop more potent and selective analogs for cancer therapy. Fourth, 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine can be combined with other chemotherapeutic agents to enhance their antitumor activity. Finally, 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine can be tested in animal models of chronic pain and inflammatory diseases to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine involves the reaction of 1-(4-aminobenzoyl)-4-methylpiperazine with 2-chlorobenzyl chloride in the presence of a base. The reaction proceeds through the nucleophilic substitution of the chloride ion with the amino group of the piperazine ring. The resulting product is then purified through column chromatography to obtain pure 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine.
Applications De Recherche Scientifique
1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. 1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
[4-[(2-chlorophenyl)methoxy]phenyl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-21-10-12-22(13-11-21)19(23)15-6-8-17(9-7-15)24-14-16-4-2-3-5-18(16)20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAQIQAHNPCAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide](/img/structure/B5377053.png)
![2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5377064.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5377071.png)


![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5377099.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5377106.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5377109.png)
![4-bromo-2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5377114.png)
![3-(allylthio)-6-(1-methyl-2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5377118.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5377120.png)
![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(1-naphthyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5377139.png)

![rel-(1S,3R)-3-amino-N-[2-(4-chlorophenoxy)ethyl]-N-ethylcyclopentanecarboxamide hydrochloride](/img/structure/B5377152.png)